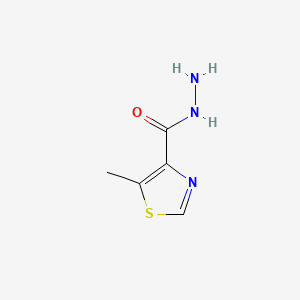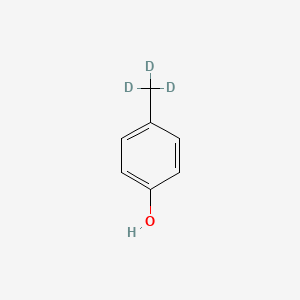
p-Cresol-d3 (methyl-d3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Cresol-d3 (methyl-d3), also known as 4-Methylphenol-d3 or 4-Hydroxytoluene-d3, is a stable isotope labelled compound . It is a derivative of phenol and is an isomer of o-cresol and m-cresol . It is widely used as an intermediate in the production of other chemicals .
Molecular Structure Analysis
The molecular formula of p-Cresol-d3 (methyl-d3) is C7H5D3O . The molecular weight is 111.16 . The structure of p-Cresol, a similar compound, is available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
1. Biodegradation of p-Cresol by Unicellular Green Alga
- Summary of Application: The unicellular green alga Scenedesmus obliquus can biodegrade the toxic p-cresol and use it as an alternative carbon/energy source . This biodegradation process seems to be a two-step process .
- Methods of Application: The first step involves the splitting of the methyl group, which is possibly converted to methanol, leading to changes in the molecular structure and function of the photosynthetic apparatus . The second step is the fission of the intermediately produced phenol .
- Results or Outcomes: A higher p-cresol concentration results in a higher p-cresol biodegradation rate and a lower total p-cresol biodegradability . The first biodegradation step seems to be the most decisive for the effectiveness of the process .
2. Degradation of p-Cresol Pollutant under Photocatalytic Reactor
- Summary of Application: The study focuses on the coupling of biodegradation and photocatalytic degradation of p-cresol .
- Methods of Application: The biodegradation of p-cresol was performed via lab isolate Serratia marcescens ABHI001 . The degradation of remaining residue was examined in a batch reactor using activated carbon−TiO2 nanocomposite (AC/TiO2-NC) as a catalyst under the exposure of UV radiation .
- Results or Outcomes: The investigation allowed p-cresol degradation to further augment up to 96% .
3. Uraemic Toxicity
- Summary of Application: p-Cresol has been identified as a toxin revealing many neglected but relevant aspects of uraemic toxicity .
4. Bioconversion of Wastewater-Derived Cresols
- Summary of Application: The study focuses on the biological conversion of methyl phenols (cresols), a major component of biomass pyrolysis wastewater, into 2-methyl and 3-methyl muconic acids for use as polymer building blocks and plasticizers .
- Methods of Application: The conversion of cresols was performed by engineering Pseudomonas putida KT2440 to convert all three cresol isomers, o-, m-, and p-cresol, into their methyl muconic acid counterparts via the heterologous aromatic hydroxylase DmpKLMNOP from Pseudomonas putida CF600 .
4. Bioconversion of Wastewater-Derived Cresols
- Summary of Application: The study focuses on the biological conversion of methyl phenols (cresols), a major component of biomass pyrolysis wastewater, into 2-methyl and 3-methyl muconic acids for use as polymer building blocks and plasticizers .
- Methods of Application: The conversion of cresols was performed by engineering Pseudomonas putida KT2440 to convert all three cresol isomers, o-, m-, and p-cresol, into their methyl muconic acid counterparts via the heterologous aromatic hydroxylase DmpKLMNOP from Pseudomonas putida CF600 .
- Results or Outcomes: Methyl muconic acids and the hydrogenated methyl adipic acids were incorporated into nylons and plasticizers to evaluate potential performance advantages relative to existing materials .
5. Disinfectants and Antiseptics
- Summary of Application: Due to its antimicrobial properties, p-cresol is incorporated into disinfectants and antiseptic formulations .
6. Antioxidants Production
- Summary of Application: p-Cresol is consumed mainly in the production of antioxidants, such as butylated hydroxytoluene (BHT) .
- Methods of Application: The monoalkylated derivatives undergo coupling to give an extensive family of diphenol antioxidants .
- Results or Outcomes: These antioxidants are valued because they are relatively low in toxicity and nonstaining .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(trideuteriomethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCLRJOBJJRNH-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Cresol-d3 (methyl-d3) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dichlorothiazolo[5,4-D]pyrimidine](/img/structure/B561363.png)
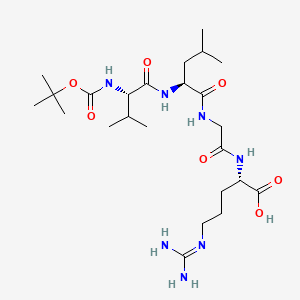



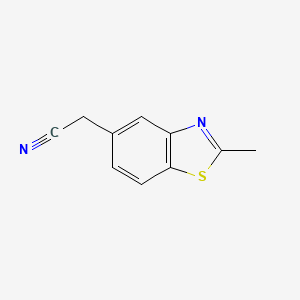
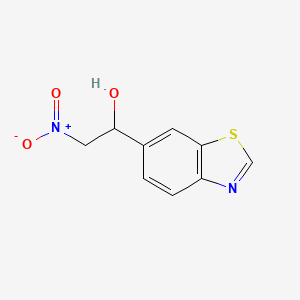
![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B561374.png)
![3,7-Bis(2-hydroxyethyl)-5-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)oxy]-4,6-dioxa-3,7-diaza-5-phosphanonane-1,9-diol 5-oxide](/img/structure/B561375.png)
![3-Oxa-8,11-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B561377.png)
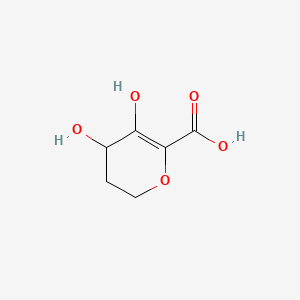
![1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol](/img/structure/B561383.png)
